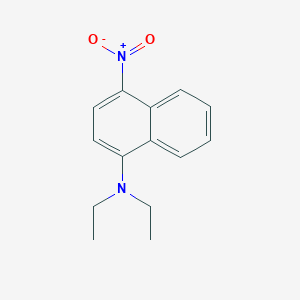

N,N-Diethyl-4-nitronaphthalen-1-amine

Description

Properties

CAS No. |

27210-64-6 |

|---|---|

Molecular Formula |

C14H16N2O2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

N,N-diethyl-4-nitronaphthalen-1-amine |

InChI |

InChI=1S/C14H16N2O2/c1-3-15(4-2)13-9-10-14(16(17)18)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3 |

InChI Key |

NBYLHQQFTXVKLE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-nitronaphthalen-1-amine typically involves the nitration of N,N-diethylnaphthalen-1-amine. The process can be summarized as follows:

Nitration Reaction: N,N-diethylnaphthalen-1-amine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the naphthalene ring.

Purification: The crude product is purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-4-nitronaphthalen-1-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Reduction: N,N-Diethyl-4-aminonaphthalen-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-4-nitronaphthalen-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-nitronaphthalen-1-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N,N-Diethyl-4-nitronaphthalen-1-amine with structurally related compounds, highlighting substituent variations and their implications:

Key Observations :

- This contrasts with dimethylphenyl-substituted analogs (e.g., N-(2,4-Dimethylphenyl)naphthalen-1-amine), where electron-donating groups may improve solubility in nonpolar solvents .

- Steric and Crystallinity Effects : Bulky substituents (e.g., cyclohexyl in tetrahydronaphthalene derivatives) increase melting points (137–139°C) compared to oils (e.g., trans-4-cyclooctyl analog) due to enhanced crystallinity . Diethyl groups in the target compound may reduce melting points relative to dimethyl analogs.

Comparative Reactivity :

- The nitro group in the target compound may undergo electrophilic substitution less readily than in analogs without electron-donating amines (e.g., N,N-diphenylnaphthalen-1-amine ).

- Diethylamino groups could enhance solubility in organic solvents compared to dimethyl or diphenyl analogs, facilitating applications in polymer chemistry .

Q & A

Q. What are the optimal synthetic routes for N,N-Diethyl-4-nitronaphthalen-1-amine, and how can reaction efficiency be validated?

Methodology :

- Palladium-catalyzed C–H amination : Utilize Pd catalysts with ligands (e.g., Xantphos) and dimethylformamide (DMF) as an amine source under inert conditions (e.g., 110°C, 16 h). Monitor progress via TLC or HPLC, and validate purity through H NMR integration and GC-MS .

- Electrophilic nitration : Nitrate N,N-diethylnaphthalen-1-amine using HNO/HSO at 0–5°C. Confirm regioselectivity via comparative C NMR shifts of nitro group positioning .

- Yield optimization : Screen solvents (DMF, DMSO) and reductants (NaBH, SnCl) to minimize byproducts. Tabulate results:

| Condition | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/Xantphos, 110°C | DMF | Pd(OAc) | 78 | 99 |

| HNO/HSO, 0°C | HSO | – | 65 | 95 |

Q. How can the molecular structure and conformation of this compound be confirmed experimentally?

Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation (CHCl/hexane). Refine using SHELXL (R-factor < 0.05) to resolve bond angles and nitro-group planarity .

- DFT-based NMR prediction : Calculate H/C chemical shifts at the PBE1PBE/6-31G** level with PCM (CDCl). Compare experimental vs. theoretical shifts (RMSD < 0.3 ppm) to assign signals for diethylamino and naphthalene protons .

- Conformational analysis : Perform potential energy surface (PES) scans to identify dominant rotamers. Use Boltzmann weighting to correlate NMR peak splitting with rotational barriers .

Q. What analytical techniques are critical for characterizing impurities in synthesized batches?

Methodology :

- HPLC-DAD/MS : Use a C18 column (MeCN/HO gradient) to separate nitro-reduction byproducts (e.g., amine derivatives). Confirm via m/z = 285.1 (M+H) .

- GC-NPD : Detect trace secondary amines (e.g., diethylamine) with a capillary column (HP-5MS). Validate against NIST reference spectra .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

Methodology :

- Competitive bromination : React with Br/FeCl in CHCl. Analyze regioselectivity via H NMR (integration of aromatic protons). The nitro group deactivates the naphthalene ring, directing substitution to the less hindered C5/C8 positions. Compare with DFT-calculated Fukui indices () for electrophilic attack .

- Kinetic studies : Monitor reaction rates (UV-Vis at 320 nm) under varying temps. Plot Arrhenius parameters to quantify activation barriers for nitration vs. bromination.

Q. Can DFT calculations predict tautomerism or nitro-group rotation dynamics?

Methodology :

- Torsional barrier analysis : Perform relaxed PES scans (B3LYP/6-311+G**) for nitro-group rotation. Identify transition states (N–O torsion ≈ 90°) and calculate ΔG (e.g., 12 kcal/mol) .

- Solvent effects : Use COSMO-RS to model solvent polarity’s impact on tautomer populations (e.g., nitro vs. aci-nitro forms). Validate via IR (C=O stretch at 1632 cm in polar aprotic solvents) .

Q. How can chromatographic methods be optimized to resolve enantiomers or degradation products?

Methodology :

- Chiral HPLC : Screen columns (Chiralpak IA, IB) with hexane/iPrOH. Adjust flow rate (1.0–1.5 mL/min) and column temp (25–40°C) to achieve baseline separation (R > 1.5) .

- Forced degradation : Expose to UV light (254 nm, 48 h) and acidic/oxidative conditions. Profile degradants via LC-QTOF-MS and propose pathways (e.g., nitro reduction to amine or ring hydroxylation) .

Data Contradictions and Resolution

Q. Discrepancies in reported regioselectivity for nitration: How to reconcile computational vs. experimental results?

Resolution :

- DFT benchmarking : Compare multiple functionals (PBE0, M06-2X) with DLPNO-CCSD(T) as reference. Nitro groups show meta-directing effects in gas phase but ortho/para in polar solvents due to solvation stabilization .

- Isotopic labeling : Synthesize N-labeled compound. Use N NMR to verify charge distribution and resonance effects influencing regiochemistry .

Q. Conflicting NMR assignments for diethylamino protons: What strategies resolve ambiguity?

Resolution :

- Variable-temperature NMR : Acquire spectra from 25°C to −60°C. Slowed rotation at low temps splits diethyl CH signals, confirming equivalence at higher temps .

- NOESY : Detect spatial proximity between ethyl groups and naphthalene H6/H7 protons to assign diethyl orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.